Cas no 26964-29-4 (4H-1-Benzopyran-4-one,3,5,7-trimethoxy-2-phenyl-)
26964-29-4 structure
Product Name:4H-1-Benzopyran-4-one,3,5,7-trimethoxy-2-phenyl-
CAS-nummer:26964-29-4
MF:C18H16O5
MW:312.316645622253
CID:264566
PubChem ID:117900
Update Time:2025-04-19
4H-1-Benzopyran-4-one,3,5,7-trimethoxy-2-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1-Benzopyran-4-one,3,5,7-trimethoxy-2-phenyl-
- 3,5,7-Trimethoxy-2-phenylchromen-4-one
- CHEMBL75772
- 3,5,7-Tri-O-methylgalangin
- ACon1_000793
- MRS-928
- C10045
- Thymidine 5'-(tetrahydrogen triphosphate), sodium salt (1:3)
- SCHEMBL1664287
- CCG-214229
- 3,5,7-Trimethoxy-2-phenyl-4H-chromen-4-one
- Flavone, 3,5,7-trimethoxy-
- Galangin 3,5,7-trimethyl ether
- 3,5,7-Trimethoxy-2-phenyl-chromen-4-one
- CHEBI:5263
- 3,5,7-Trimethoxyflavone
- 3,5,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one
- 3, 5, 7-trimethoxy-2-phenylchromen-4-one
- DTXSID20181461
- FT-0777772
- AKOS030530658
- BRD-K89975061-001-02-4
- HY-118157
- MEGxp0_001894
- MRS928
- GTPL402
- Galangin trimethyl ether
- EN300-7438486
- 3,5,7-trimethoxy-flavone
- NCGC00169354-01
- Chromen-4-one, 3,5,7-trimethoxy-2-phenyl-
- BRD-K89975061-001-01-6
- 4H-1-Benzopyran-4-one, 3,5,7-trimethoxy-2-phenyl-
- CS-0065329
- Q27087799
- 26964-29-4
- Z2375617912
- LMPK12111652
- BDBM50049384
- 357-tri-O-methylgalangin
- TS-08760
- 3,5,7-Trimethoxy flavone
- DA-49504
-
- Inchi: 1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3
- InChI-sleutel: CBTHKWVPSIGKMI-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC=CC=2)=C(C(C2C(=CC(=CC1=2)OC)OC)=O)OC
Berekende eigenschappen
- Exacte massa: 312.09978
- Monoisotopische massa: 312.099774
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 466
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 54
- XLogP3: 3.3
Experimentele eigenschappen
- Dichtheid: 1.28
- Kookpunt: 513.1°Cat760mmHg
- Vlampunt: 228.5°C
- Brekindex: 1.605
- PSA: 53.99
4H-1-Benzopyran-4-one,3,5,7-trimethoxy-2-phenyl- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM515963-1g |
3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one |
26964-29-4 | 97% | 1g |
$1781 | 2024-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10035-5mg |
26964-29-4 | 5mg |
¥1798.0 | 2021-09-08 | |||
| Enamine | EN300-7438486-0.05g |
3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one |
26964-29-4 | 95% | 0.05g |
$432.0 | 2024-05-23 | |
| Enamine | EN300-7438486-0.1g |
3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one |
26964-29-4 | 95% | 0.1g |
$643.0 | 2024-05-23 | |
| Enamine | EN300-7438486-0.25g |
3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one |
26964-29-4 | 95% | 0.25g |
$917.0 | 2024-05-23 | |
| Enamine | EN300-7438486-0.5g |
3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one |
26964-29-4 | 95% | 0.5g |
$1444.0 | 2024-05-23 | |
| Enamine | EN300-7438486-1.0g |
3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one |
26964-29-4 | 95% | 1.0g |
$1851.0 | 2024-05-23 | |
| Enamine | EN300-7438486-2.5g |
3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one |
26964-29-4 | 95% | 2.5g |
$3627.0 | 2024-05-23 | |
| Enamine | EN300-7438486-5.0g |
3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one |
26964-29-4 | 95% | 5.0g |
$5367.0 | 2024-05-23 | |
| Enamine | EN300-7438486-10.0g |
3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one |
26964-29-4 | 95% | 10.0g |
$7959.0 | 2024-05-23 |
4H-1-Benzopyran-4-one,3,5,7-trimethoxy-2-phenyl- Gerelateerde literatuur
-
Susumu Yoshino,Takashi Tagawa,Riyo Awa,Jun Ogasawara,Hiroshige Kuwahara,Ikuo Fukuhara Food Funct. 2021 12 1603
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
-
J. B. Harborne,C. A. Williams Nat. Prod. Rep. 1995 12 639
-
J. M. Guider,T. H. Simpson,D. B. Thomas J. Chem. Soc. 1955 170
-
5. Formula index
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